![molecular formula C9H9NO4 B3006035 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 66410-92-2](/img/structure/B3006035.png)
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Overview
Description
- Safety Information : It is classified as a Warning substance with hazard statements related to ingestion, skin and eye contact. Precautionary measures include avoiding inhalation, wearing protective gear, and handling with care .
Molecular Structure Analysis
The molecular structure of 7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid consists of a benzodioxine ring system with an amino group and a carboxylic acid functional group. The benzodioxine moiety is a bicyclic system containing two oxygen atoms in adjacent positions .
Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, which include 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, have shown strong biological activities such as anti-tumor . For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Antibacterial Activity
Benzofuran compounds also exhibit antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Anti-Oxidative Activity
These compounds have shown anti-oxidative activities . This suggests potential applications in the treatment of diseases caused by oxidative stress, such as neurodegenerative diseases and aging-related disorders.
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Analytical Chemistry
7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in analytical chemistry. For instance, luminol, a compound with a similar structure, is highly stable and is used in various fields such as analytical chemistry, metallurgy, biochemistry, and forensics for detecting reactive species .
6. Synthesis of Amino Amides and Amino Esters Alkaline hydrolysis of 1- (2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile gave the corresponding carboxylic acid which was converted to carbonyl chloride, and the latter reacted with N, N -di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .
Electrochemical Applications
The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues. 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were then obtained as two regioisomers in good to high overall yields (65-90%) and 1:3 ratios, through an inverse electron demand Diels-Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
Anticonvulsant Activity
Compounds with a similar structure have shown potential anticonvulsant activity . This suggests that 7-Amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid could potentially be used in the development of new anticonvulsant drugs.
properties
IUPAC Name |
7-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRYNXDRMYDGKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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